Hydrogen-Bond Donor Count and Membrane Permeability
4-Methoxy-n,2,4-trimethylpentan-1-amine is a secondary amine with exactly one H-bond donor (the N-H), as confirmed by both Fluorochem and Chemscene computational descriptors. Its closest structural analog, 4-Methoxy-2,4-dimethylpentan-1-amine (CAS 1096790-48-5), is a primary amine bearing two H-bond donors (the NH₂ group) . This single-donor difference is consequential: secondary amines typically exhibit higher lipophilicity and greater membrane permeability than their primary amine counterparts, while having altered susceptibility to N-dealkylation and N-oxidation metabolic pathways [1]. A lower H-bond donor count is generally associated with improved CNS penetration and oral bioavailability potential (class-level inference from Lipinski's Rule of Five and related drug-likeness guidelines).
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor (secondary amine, N-H only) |
| Comparator Or Baseline | 4-Methoxy-2,4-dimethylpentan-1-amine: 2 H-bond donors (primary amine, NH₂) |
| Quantified Difference | Target has 1 fewer H-bond donor; ca. 50% reduction vs. primary amine comparator |
| Conditions | Computational chemistry descriptors derived from molecular structure (Fluorochem, Chemscene); class-level inference supported by established medicinal chemistry principles (Lipinski et al.) [1] |
Why This Matters
For procurement decisions in medicinal chemistry programs, the reduced H-bond donor count of the target compound predicts superior passive membrane permeability relative to the primary amine analog, making it the preferred choice for CNS-targeted or intracellular-target medicinal chemistry campaigns where permeability is rate-limiting.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
